5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride, also known as (1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic amine characterized by a unique structure that includes a fluorine atom attached to the bicyclic ring system. This compound has garnered attention for its distinctive chemical behavior and potential therapeutic properties, making it a valuable subject in scientific research and pharmaceutical development.
Common reagents include:
The specific conditions—temperature, solvent, and reaction time—vary based on the desired transformation.
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has been studied for its interactions with biological systems. Its mechanism of action typically involves binding to specific receptors or enzymes, thereby modifying their activity and potentially leading to various biological effects. Research indicates its potential role in pharmacological applications, particularly in drug development targeting neurological pathways .
The synthesis of 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can be achieved through several methods:
These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications .
The compound has diverse applications across various fields:
Studies have focused on the interactions of 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride with various molecular targets, particularly in the context of neurological receptors such as orexin receptors. These studies aim to elucidate its pharmacological effects and potential therapeutic applications in treating conditions like insomnia or obesity by modulating orexin signaling pathways .
Similar compounds include other bicyclic amines and fluorinated organic compounds. Notable examples are:
The uniqueness of 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to similar compounds. This makes it particularly valuable for various research and industrial applications, especially in medicinal chemistry where precise molecular interactions are crucial .
The core structure of 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride consists of a norbornane-like bicyclic system with a nitrogen atom at the 2-position and a fluorine atom at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmacological applications. The stereochemistry is defined by the (1R,4S,5S) configuration in its rel-(1R,4S,5S) isomer (CAS: 2177266-11-2), which influences its binding affinity to biological targets.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁ClFN | |
| Molecular Weight | 151.61 g/mol | |
| SMILES Notation | F[C@@H]1[C@]2([H])CNC@@([H])C1.[H]Cl | |
| Boiling Point | Not reported | - |
| Solubility | Water-soluble (hydrochloride) |
The fluorine atom at the 5-position introduces electronegativity, potentially altering the molecule’s dipole moment and hydrogen-bonding capacity. This modification is analogous to fluorinated tropane derivatives, which exhibit enhanced blood-brain barrier permeability compared to non-fluorinated analogs.
Stereoisomerism significantly impacts the compound’s biological activity. The rel-(1R,4S,5S) configuration optimizes spatial alignment for interactions with monoamine transporters, as evidenced by molecular docking studies. In contrast, the (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl] derivative (CAS: 2177266-11-2) demonstrates how protective groups like tert-butyloxycarbonyl (Boc) can stabilize the molecule during synthesis.